molecular formula C14H11NO B12542482 1-Nitroso-2-(2-phenylethenyl)benzene CAS No. 672946-14-4

1-Nitroso-2-(2-phenylethenyl)benzene

Cat. No.: B12542482
CAS No.: 672946-14-4
M. Wt: 209.24 g/mol
InChI Key: LEMYMEPKDAWZFR-UHFFFAOYSA-N
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Description

1-Nitroso-2-(2-phenylethenyl)benzene is an organic compound characterized by a nitroso group (-NO) attached to a benzene ring, which is further substituted with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitroso-2-(2-phenylethenyl)benzene can be synthesized through several methods. One common approach involves the nitrosation of 2-(2-phenylethenyl)benzene using nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) under controlled conditions . Another method includes the oxidation of 2-(2-phenylethenyl)aniline using oxidizing agents like sodium dichromate (Na2Cr2O7) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Nitroso-2-(2-phenylethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4).

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed:

Scientific Research Applications

1-Nitroso-2-(2-phenylethenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitroso-2-(2-phenylethenyl)benzene involves its interaction with molecular targets through its nitroso group. The compound can undergo redox reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Nitroso-2-(2-phenylethenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

672946-14-4

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

1-nitroso-2-(2-phenylethenyl)benzene

InChI

InChI=1S/C14H11NO/c16-15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H

InChI Key

LEMYMEPKDAWZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2N=O

Origin of Product

United States

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